2-(Furan-3-yl)-2-methylpropanoic acid
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Overview
Description
2-(Furan-3-yl)-2-methylpropanoic acid is an organic compound characterized by a furan ring attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)-2-methylpropanoic acid typically involves the reaction of furan derivatives with appropriate reagents. One common method starts with the furan-3-carboxylic acid, which undergoes a series of reactions including lithiation, functionalization, and cross-coupling to introduce the desired substituents . The reaction conditions often involve the use of organolithium reagents and transition metal catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of carbohydrate-derived furfurals as starting materials. These furfurals can be converted into the target compound through catalytic processes that include oxidation, esterification, and hydrogenation . The use of sustainable and renewable feedstocks is emphasized to reduce environmental impact and improve process efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furoic acid derivatives.
Reduction: The olefinic group in the furan ring can be selectively reduced using catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can occur at the furan ring, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as palladium on carbon (Pd/C) for hydrogenation.
Electrophiles: Such as halogens or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include furoic acid derivatives, reduced furan compounds, and various substituted furan derivatives .
Scientific Research Applications
2-(Furan-3-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Furfural: A related compound with a furan ring and an aldehyde group.
Furoic acid: An oxidized derivative of furan with a carboxylic acid group.
2-Methylfuran: A furan derivative with a methyl group at the 2-position
Uniqueness
2-(Furan-3-yl)-2-methylpropanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-(furan-3-yl)-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-8(2,7(9)10)6-3-4-11-5-6/h3-5H,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHCLBWSZGUQQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=COC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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